N-[6-({[(3-chloro-2-methylphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-2-methylpropanamide is a complex organic compound with significant potential in medicinal chemistry. This compound is characterized by its unique structure, which includes a pyridazine ring and a carbamoyl group, among other functional groups. The chemical formula for this compound is with a molecular weight of approximately 319.81 g/mol. It is classified under the category of organic compounds, specifically as an amide due to the presence of the amide functional group.
The compound is cataloged under various chemical databases, including PubChem and ChemSpider, where it is identified by its unique CAS number 1021256-19-8. It falls within the broader classification of pharmaceuticals and agrochemicals, particularly those that exhibit biological activity against specific targets.
The synthesis of N-[6-({[(3-chloro-2-methylphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-2-methylpropanamide typically involves several key steps:
Each step requires careful optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.
The molecular structure of N-[6-({[(3-chloro-2-methylphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-2-methylpropanamide features:
The structural representation can be derived from its SMILES notation: CC(C(=O)N)C(=O)N(SC1=NN=C(C=C1)C(=O)N(C)C)Cl.
N-[6-({[(3-chloro-2-methylphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-2-methylpropanamide can undergo various chemical reactions:
These reactions highlight the compound's versatility for further chemical modifications in synthetic organic chemistry.
The mechanism of action for N-[6-({[(3-chloro-2-methylphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-2-methylpropanamide in biological systems may involve:
Research into its precise mechanism remains ongoing, focusing on elucidating its interactions at the molecular level.
Key physical and chemical properties of N-[6-({[(3-chloro-2-methylphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-2-methylpropanamide include:
These properties are essential for understanding its behavior in various chemical environments and potential applications.
N-[6-({[(3-chloro-2-methylphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-2-methylpropanamide has potential applications in:
Further research is necessary to explore these applications fully and assess their viability in practical scenarios.
CAS No.: 4299-57-4
CAS No.: 30655-48-2
CAS No.: 869-06-7
CAS No.: 5875-50-3
CAS No.: 7782-76-5
CAS No.: